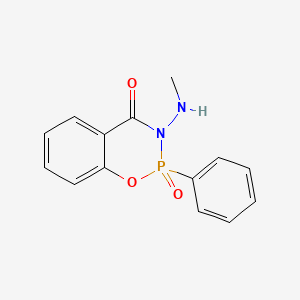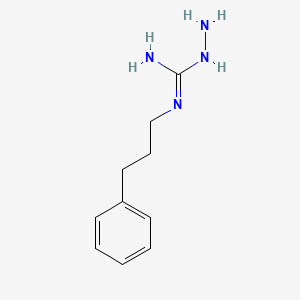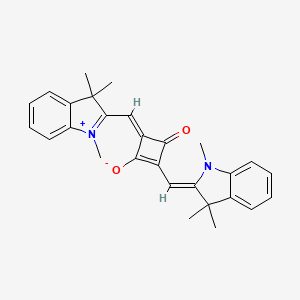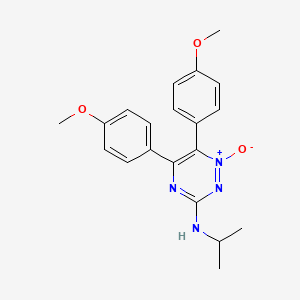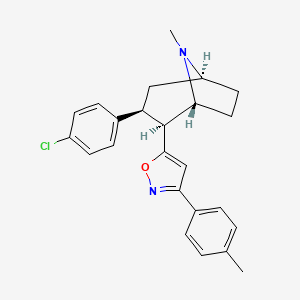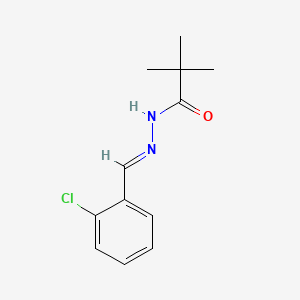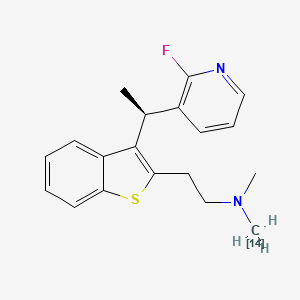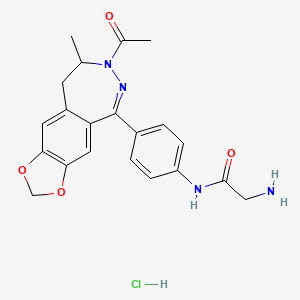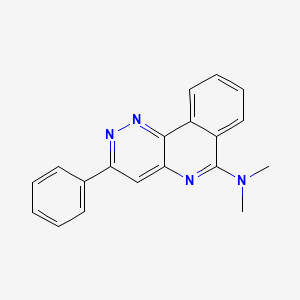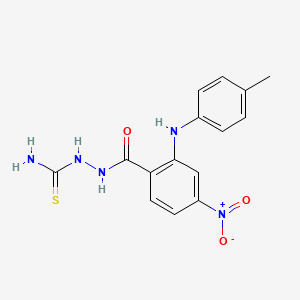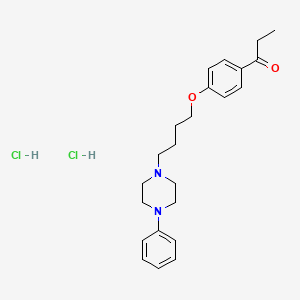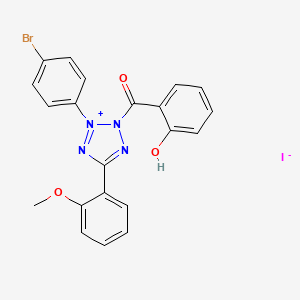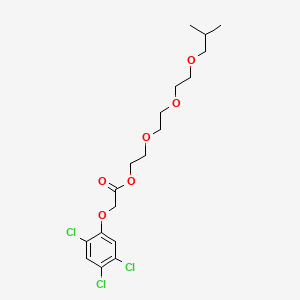
Acetic acid, (2,4,5-trichlorophenoxy)-, methyl-2-(methyl-2-(methyl-2-(2-methylpropoxy)ethoxy)ethoxy)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, (2,4,5-trichlorophenoxy)-, methyl-2-(methyl-2-(methyl-2-(2-methylpropoxy)ethoxy)ethoxy)ethyl ester is an organic compound known for its use as a herbicide and plant growth regulator. It is a derivative of 2,4,5-trichlorophenoxyacetic acid, a well-known herbicide. This compound is particularly effective in controlling woody plants and broadleaf herbaceous weeds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2,4,5-trichlorophenoxy)-, methyl-2-(methyl-2-(methyl-2-(2-methylpropoxy)ethoxy)ethoxy)ethyl ester typically involves the esterification of 2,4,5-trichlorophenoxyacetic acid with the corresponding alcohol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ester functional group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation are employed.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Acetic acid, (2,4,5-trichlorophenoxy)-, methyl-2-(methyl-2-(methyl-2-(2-methylpropoxy)ethoxy)ethoxy)ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to other bioactive compounds.
Industry: Employed as a herbicide in agriculture to control unwanted vegetation.
Mecanismo De Acción
The compound exerts its effects by mimicking the natural plant hormone indoleacetic acid (IAA). It binds to auxin receptors in plants, leading to uncontrolled cell division and growth, ultimately causing the death of the plant. The molecular targets include auxin-binding proteins and pathways involved in cell elongation and division.
Comparación Con Compuestos Similares
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: A closely related herbicide with a similar mechanism of action.
2,4-Dichlorophenoxyacetic acid: Another widely used herbicide with similar properties but different chlorination pattern.
Uniqueness
Acetic acid, (2,4,5-trichlorophenoxy)-, methyl-2-(methyl-2-(methyl-2-(2-methylpropoxy)ethoxy)ethoxy)ethyl ester is unique due to its specific ester functional group, which imparts different physical and chemical properties compared to its analogs. This structural variation can lead to differences in solubility, stability, and biological activity.
Propiedades
Número CAS |
53535-32-3 |
|---|---|
Fórmula molecular |
C18H25Cl3O6 |
Peso molecular |
443.7 g/mol |
Nombre IUPAC |
2-[2-[2-(2-methylpropoxy)ethoxy]ethoxy]ethyl 2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C18H25Cl3O6/c1-13(2)11-25-6-5-23-3-4-24-7-8-26-18(22)12-27-17-10-15(20)14(19)9-16(17)21/h9-10,13H,3-8,11-12H2,1-2H3 |
Clave InChI |
MYIFSTVBGNILQE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COCCOCCOCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


